molecular formula C6H15NO B13177888 3-(Aminomethyl)pentan-2-ol

3-(Aminomethyl)pentan-2-ol

Cat. No.: B13177888
M. Wt: 117.19 g/mol
InChI Key: LNPLPBRSCJTMHP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pentan-2-ol is an organic compound with the molecular formula C6H15NO. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pentan-2-ol typically involves the reaction of 3-pentanone with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms a β-amino alcohol. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)pentan-2-one.

    Reduction: Formation of various amines depending on the specific conditions.

    Substitution: Formation of 3-(Chloromethyl)pentan-2-ol when using thionyl chloride.

Scientific Research Applications

3-(Aminomethyl)pentan-2-ol is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pentan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pentan-3-ol
  • 2-(Aminomethyl)butan-1-ol
  • 4-(Aminomethyl)hexan-2-ol

Uniqueness

3-(Aminomethyl)pentan-2-ol is unique due to its specific placement of the amino and hydroxyl groups, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

3-(Aminomethyl)pentan-2-ol, a compound with significant biological relevance, has garnered attention due to its structural characteristics and interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

This compound features an aminomethyl group and a hydroxyl group attached to a pentane backbone. This unique structure allows the compound to engage in various interactions with biological molecules, such as enzymes and receptors. The presence of both functional groups enhances its reactivity and versatility in biochemical environments.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds and ionic interactions with enzymes and receptors. The aminomethyl group can interact with active sites on proteins, influencing their conformation and activity. Additionally, the hydroxyl group allows for further interactions that can modulate metabolic pathways.

Key Mechanisms:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with enzymes, potentially altering their catalytic activity.
  • Ionic Interactions : The compound can engage in ionic interactions that stabilize enzyme-substrate complexes.
  • Substrate Role : Research indicates that this compound may act as a substrate in biochemical assays, facilitating the study of enzymatic reactions.

Biological Effects

Research has shown that this compound exhibits various biological effects, including:

  • Enzyme Modulation : It can enhance or inhibit the activity of specific enzymes, which may have implications for metabolic regulation.
  • Cell Membrane Interaction : Its amphiphilic properties allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
  • Biochemical Assays : The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Aminomethyl)butan-2-olShorter carbon chainDifferent reactivity profile due to shorter chain length
3-(Aminomethyl)hexan-2-olLonger carbon chainEnhanced steric hindrance affecting reactivity
3-(Aminomethyl)propan-2-olThree-carbon backboneLacks the additional carbon atoms present in pentanol

The uniqueness of this compound lies in its specific chain length and the dual presence of both an amino and a hydroxyl group. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.

Case Studies

  • Enzymatic Activity Study : A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. Results demonstrated that varying concentrations of the compound led to significant changes in enzyme activity, suggesting its potential as a modulator in metabolic processes.
  • Cell Membrane Interaction : Research examining the interaction of this compound with cell membranes revealed that it could alter membrane fluidity, impacting cellular uptake mechanisms for other therapeutic agents.

Applications

The diverse biological activities of this compound open avenues for various applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.
  • Biochemical Research : The compound is valuable in biochemical assays for studying enzyme kinetics and mechanisms.
  • Industrial Use : Its properties could be harnessed in the synthesis of polymers or other industrial chemicals where specific reactivity is required.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-(aminomethyl)pentan-2-ol

InChI

InChI=1S/C6H15NO/c1-3-6(4-7)5(2)8/h5-6,8H,3-4,7H2,1-2H3

InChI Key

LNPLPBRSCJTMHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C)O

Origin of Product

United States

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